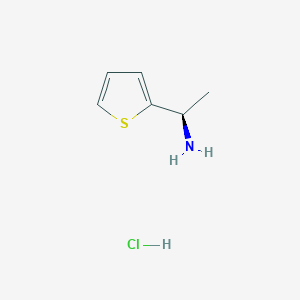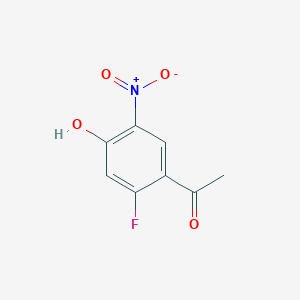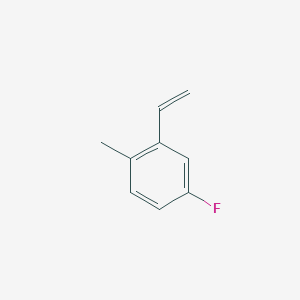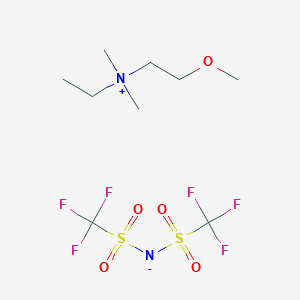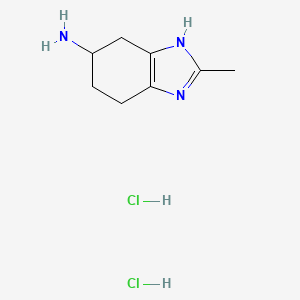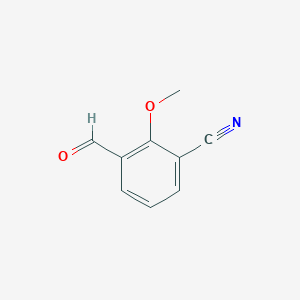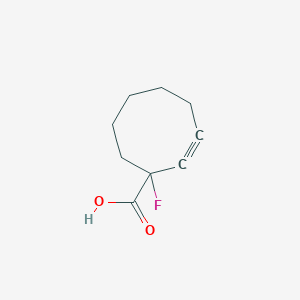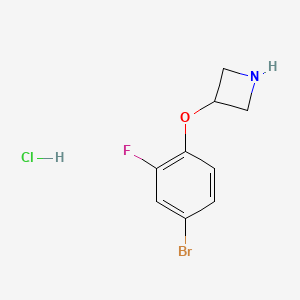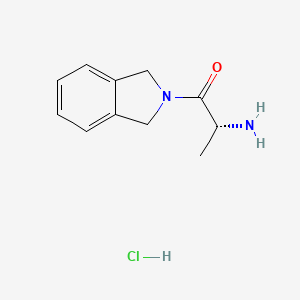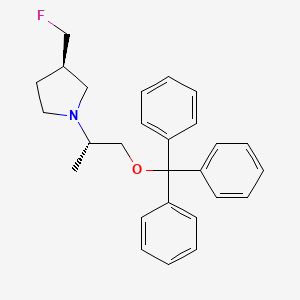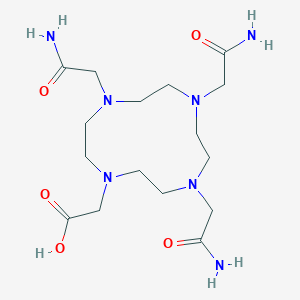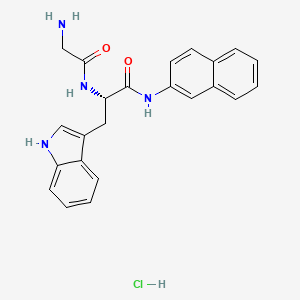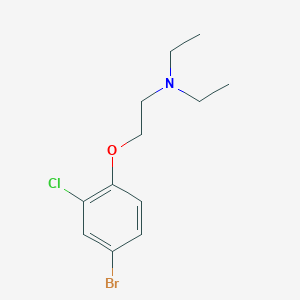
2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine
Overview
Description
“2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that its structure is similar to “2-(4-bromo-2-chlorophenoxy)acetic acid”, which has a molecular weight of 265.492.
Synthesis Analysis
There is no specific information available about the synthesis of “2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine”. However, “4-Bromo-2-chlorophenol”, a related compound, is used as a reagent in the synthesis of various derivatives1.Molecular Structure Analysis
The molecular structure of “2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine” is not readily available. However, “4-Bromo-2-chlorophenol”, a related compound, has a molecular weight of 207.451.Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving “2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine”. However, “4-Bromo-2-chlorophenol” undergoes enzyme-catalyzed copolymerization with phenols1.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine” are not readily available. However, “4-Bromo-2-chlorophenol”, a related compound, has a boiling point of 232-235 °C and a melting point of 47-49 °C1.Scientific Research Applications
Analysis and Detection Techniques
Research has developed high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods for the detection and quantification of psychoactive substances related to 2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine, such as 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), in biological samples. These methods are crucial for forensic and clinical toxicology to understand the pharmacokinetics and to manage cases of intoxication with novel psychoactive substances (Poklis, J. et al., 2014).
Metabolic Pathways
Studies have explored the metabolic pathways of psychoactive designer drugs, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), providing insights into their metabolism in humans and various animals. Understanding these pathways is essential for drug safety assessments and developing therapeutic applications or antidotes for drug intoxication (Carmo, H. et al., 2005).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of compounds structurally related to 2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine, such as bis(2,6-dibromo-4-chlorophenoxy)triphenylbismuth and dibromotriphenylbismuth, has been conducted. These studies are fundamental for the development of new materials and pharmaceuticals, showcasing the versatility of halogenated compounds in organic synthesis (Sharutin, V. et al., 2004).
Environmental and Health Implications
Research on the environmental and health implications of halogenated compounds, including studies on the formation of toxic byproducts like bromochlorodibenzo-p-dioxins and furans from the pyrolysis of halophenol mixtures, is critical. These studies contribute to understanding the environmental impact and health risks associated with the use and disposal of halogenated organic compounds (Evans, C. S. & Dellinger, B., 2005).
Safety And Hazards
The safety and hazards of “2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine” are not readily available. However, “4-Bromo-2-chlorophenol”, a related compound, is classified as an eye irritant, skin irritant, and may cause respiratory irritation1.
Future Directions
There is no specific information available about the future directions of “2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine”. However, related compounds like “2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide” and “2-(4-bromo-2-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide” are being offered for research purposes34.
Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to specific resources or perform further research.
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrClNO/c1-3-15(4-2)7-8-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKFQPRMVOXXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



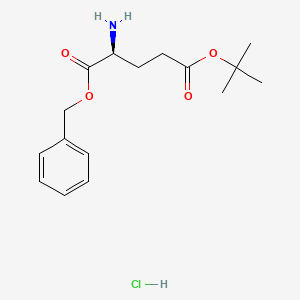
![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)
